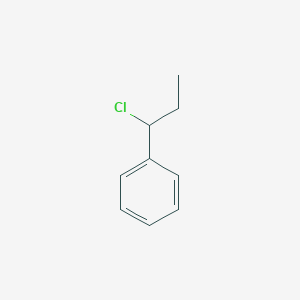
(1-Chloropropyl)benzene
概要
説明
“(1-Chloropropyl)benzene” is a compound with the molecular formula C9H11Cl . It appears as a colorless to pale-colored liquid with a pungent odor . It is insoluble in water and slightly denser than water .
Molecular Structure Analysis
The molecular weight of “(1-Chloropropyl)benzene” is 154.63 g/mol . The IUPAC name for this compound is 1-chloropropylbenzene . The InChI code is 1S/C9H11Cl/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 .Physical And Chemical Properties Analysis
“(1-Chloropropyl)benzene” is a colorless to pale-colored liquid with a pungent odor . It is insoluble in water and slightly denser than water . The compound has a molecular weight of 154.63 g/mol .科学的研究の応用
Field
This research is in the field of Chemistry , specifically focusing on Fluorescence and Cocrystal Engineering .
Application Summary
The study involves the use of a single benzene X-type luminescent molecule dimethyl 2,5-bis((3-chloropropyl)amino)-terephthalate (DMCAT). The research aims to enhance the luminescence of single-benzene fluorescent molecules through halogen bond cocrystals .
Methods of Application
Two cocrystals of DMCAT, namely DMCAT-1 and DMCAT-2, were prepared. The study combined solid-state characterization and theoretical analysis to explore the mechanism of photophysical property changes and the driving force of molecular self-assembly .
Results or Outcomes
Both cocrystals exhibit red shifts relative to DMCAT form II (10 nm and 16 nm) and significantly increased quantum yields (approximately 3 and 5 times). The introduction of co-former molecules weakens the π–π interaction between the DMCAT molecules, thus attenuating the aggregation-induced quenching effect, resulting in enhanced emission .
Enantioselective [1,3] O-to-C Rearrangement
Field
This research is in the field of Organic Chemistry , specifically focusing on Enantioselective Rearrangement .
Application Summary
The study involves the use of alkyl 2-allyloxy/benzyloxy-1/3-naphthoates in an unprecedented catalytic asymmetric [1,3] O-to-C rearrangement. This rearrangement is catalyzed by a chiral π–Cu(II) complex. The dearomatization strategy provides facile access to highly functionalized β-naphthalenone derivatives bearing an all-carbon quaternary stereogenic center .
Methods of Application
The reaction was realized under the catalysis of a chiral π–Cu(II) complex (1–10 mol%). The π–cation interaction between the aromatic substituent of the ligand and the Cu(II) center was proved by X-ray diffraction analysis and shown to be crucial for enantioselective control .
Results or Outcomes
This dearomatization strategy provides facile access to highly functionalized β-naphthalenone derivatives bearing an all-carbon quaternary stereogenic center in high yield with excellent enantioselectivity .
Synthesis of Polymers
Field
This research is in the field of Material Science , specifically focusing on Polymer Synthesis .
Application Summary
“(1-Chloropropyl)benzene” is often used as a monomer in the synthesis of various types of polymers. These polymers can have a wide range of applications, from construction materials to biomedical devices .
Results or Outcomes
The outcome of this process is the formation of a new polymer with properties that are determined by the specific monomers used and the conditions under which the polymerization reaction takes place .
Safety And Hazards
特性
IUPAC Name |
1-chloropropylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMVVHAHSRJOEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70335275 | |
| Record name | (1-chloropropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70335275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethylbenzyl chloride appears as a colorless to pale-colored liquid with a pungent odor. Insoluble in water and slightly denser than water. May irritate skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals. | |
| Record name | ETHYLBENZYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21915 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
(1-Chloropropyl)benzene | |
CAS RN |
26968-58-1, 934-11-2 | |
| Record name | ETHYLBENZYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21915 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | (1-chloropropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70335275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-chloropropyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

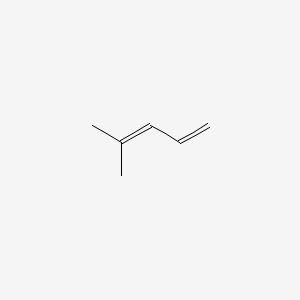
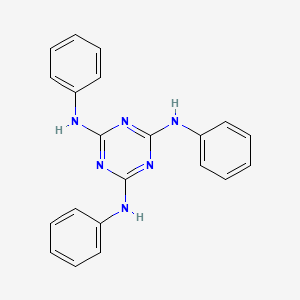
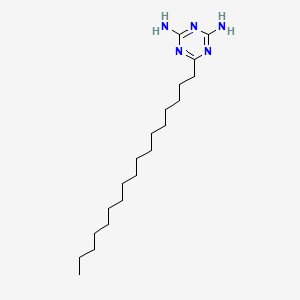
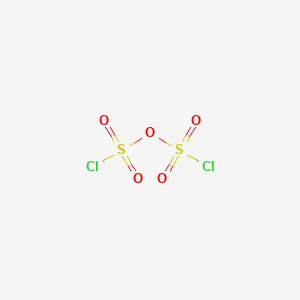
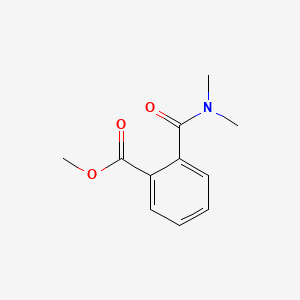
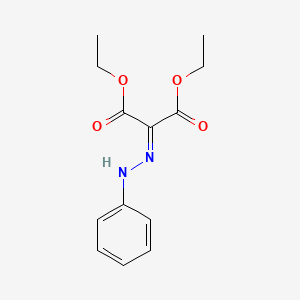
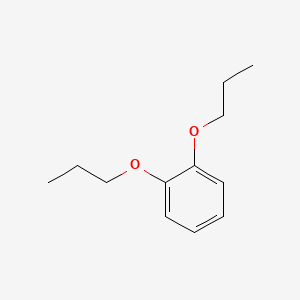
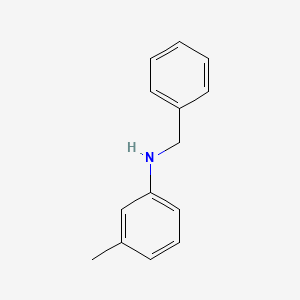
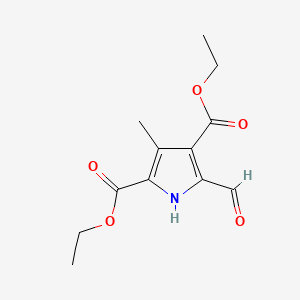
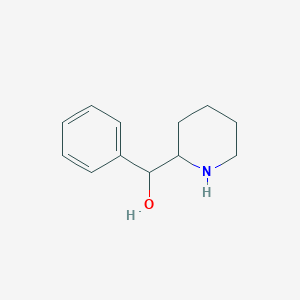
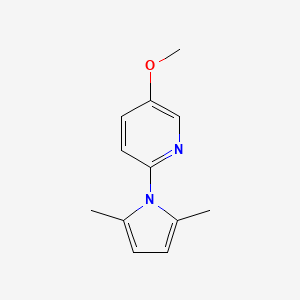
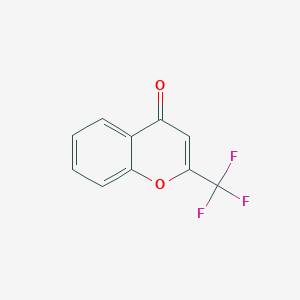
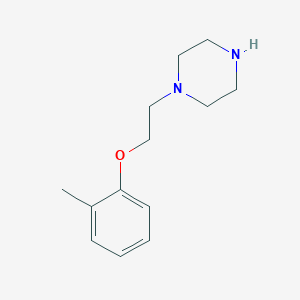
![5,6-dimethoxy-2-methyl-1H-benzo[d]imidazole](/img/structure/B1595725.png)